3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine
CAS No.: 303109-68-4
Cat. No.: VC17299835
Molecular Formula: C8H11NO3S2
Molecular Weight: 233.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine - 303109-68-4](/images/structure/VC17299835.png)
Specification
CAS No. | 303109-68-4 |
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Molecular Formula | C8H11NO3S2 |
Molecular Weight | 233.3 g/mol |
IUPAC Name | (2R)-2-amino-3-[(2-methylfuran-3-yl)disulfanyl]propanoic acid |
Standard InChI | InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | HVSVIFWQGZJHRH-LURJTMIESA-N |
Isomeric SMILES | CC1=C(C=CO1)SSC[C@@H](C(=O)O)N |
Canonical SMILES | CC1=C(C=CO1)SSCC(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine is C₈H₁₁NO₃S₂, derived from:
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L-alanine backbone: C₃H₇NO₂
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2-Methylfuran-3-yl group: C₅H₅O
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Disulfanyl bridge: S₂
Table 1: Comparative Molecular Properties of Analogous Compounds
The disulfanyl group introduces unique steric and electronic effects, potentially enhancing redox activity compared to monosulfanyl analogs like 3-(2-thienyl)-L-alanine .
Stereochemical Considerations
Like its analogs, the L-configuration of the alanine α-carbon is critical for biological compatibility. Computational modeling suggests that the 2-methylfuran-3-yl group adopts a planar conformation, while the disulfanyl bridge may introduce rotational flexibility .
Synthetic Pathways and Challenges
Proposed Synthesis
While no published protocols explicitly describe the synthesis of 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine, a plausible route involves:
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Functionalization of L-alanine: Protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .
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Disulfanyl Coupling: Reaction of protected L-alanine with 3-mercapto-2-methylfuran under oxidative conditions (e.g., iodine/H₂O₂) to form the disulfanyl bond .
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Deprotection: Acidic or basic cleavage of protecting groups to yield the free amino acid.
Table 2: Key Reaction Parameters for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference Analog |
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Amino Protection | Boc₂O, NaOH, DMF | 85–90 | |
Thiol Coupling | I₂, H₂O₂, EtOH | 60–70 | |
Deprotection | TFA/CH₂Cl₂ (1:1) | >95 |
Analytical Characterization
Hypothetical characterization data for the target compound, extrapolated from analogs:
Physicochemical Properties and Stability
Solubility and Stability
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Aqueous Solubility: Estimated >10 mg/mL (similar to 3-(2-furyl)-L-alanine ).
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Thermal Stability: Decomposition expected above 200°C, based on furan thermolysis data .
Redox Behavior
The S-S bond is susceptible to reduction (e.g., by glutathione), potentially generating 3-mercapto-2-methylfuran and L-alanine as metabolites .
Research Gaps and Future Directions
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Synthetic Optimization: Develop high-yield, enantioselective routes.
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Crystallography: Resolve 3D structure to elucidate S-S bond geometry.
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In Vivo Studies: Assess bioavailability and toxicity in model organisms.
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